Piperidine-1,3-dicarboxamide
Description
Piperidine-1,3-dicarboxamide is a bicyclic compound featuring a six-membered piperidine ring substituted with two carboxamide groups at positions 1 and 2. This scaffold is highly versatile, enabling structural modifications that enhance binding to biological targets such as enzymes, receptors, and viral proteases. Its derivatives are explored for therapeutic applications, including antiviral, anticancer, and central nervous system (CNS)-targeting agents .
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
piperidine-1,3-dicarboxamide |
InChI |
InChI=1S/C7H13N3O2/c8-6(11)5-2-1-3-10(4-5)7(9)12/h5H,1-4H2,(H2,8,11)(H2,9,12) |
InChI Key |
QHSCXGMDNOKEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-1,3-dicarboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of piperidine with phosgene followed by the addition of ammonia can yield this compound. Another method involves the use of piperidine-1,3-dicarboxylic acid as a starting material, which is then converted to the dicarboxamide through amidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-1,3-dicarboxylic acid, while reduction could produce piperidine-1,3-diamine .
Scientific Research Applications
Piperidine-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Piperidine-1,3-dicarboxamide Derivatives
Key derivatives and their properties:
Structural Insights :
- Substituent Effects: Electron-withdrawing groups (e.g., fluorophenyl in ) enhance target binding via hydrophobic interactions, while bulky groups (e.g., quinoxaline in ) reduce potency due to steric hindrance.
- Ring Flexibility : The piperidine ring’s conformational adaptability allows optimal alignment with enzyme active sites, as seen in Coxsackievirus protease inhibition .
Comparison with Cyclohexane-1,3-dicarboxamides
Cyclohexane-1,3-dicarboxamide derivatives (e.g., oxocyclohexane-1,3-dicarboxamides) exhibit a fully saturated six-membered ring but lack the piperidine nitrogen. This results in:
Comparison with Benzene-1,3-dicarboxamides
Benzene-1,3-dicarboxamides (e.g., BACE1 inhibitors) feature an aromatic core, leading to:
Comparison with Azetidinone-Containing Dicarboxamides
Azetidinone (β-lactam) derivatives (e.g., pyrazine-2,3-dicarboxamides with azetidinone rings) differ in:
- Ring Strain: The four-membered azetidinone introduces strain, enhancing reactivity but reducing metabolic stability compared to piperidine’s strain-free ring .
- Antimicrobial Specificity: Azetidinones are more effective against bacterial targets (e.g., tuberculosis), while piperidine analogs show broader antiviral applications .
Comparison with Piperidine-1-carboxamides
Simpler piperidine-1-carboxamides (e.g., 3-Piperidinecarboxamide) lack the 3-carboxamide group, resulting in:
- Reduced Binding Affinity : Fewer hydrogen-bonding groups diminish interactions with targets like dual specificity phosphatases .
- Shorter Metabolic Half-Life: Mono-carboxamide derivatives are more prone to enzymatic degradation .
Key Research Findings
- Antiviral Activity : this compound derivatives inhibit Coxsackievirus A16 2A protease with IC50 values in the micromolar range, outperforming cyclohexane analogs .
- Enzyme Inhibition : Substituent optimization (e.g., fluorophenyl groups) enhances inhibitory potency against PARP and dual specificity phosphatases by >50% compared to unsubstituted derivatives .
- Structural Advantages : The piperidine ring’s nitrogen enables salt bridge formation in crystal structures (e.g., PDB 7HVV), a feature absent in benzene or cyclohexane analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
